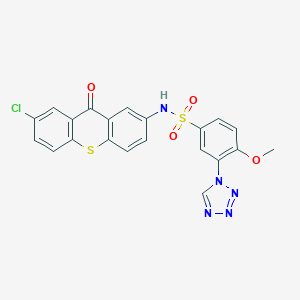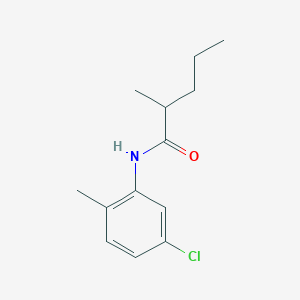
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide, also known as L-745,870, is a small molecule drug that belongs to the class of thioxanthenes. It is a potent and selective antagonist of the neurokinin-1 receptor (NK1R) and has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is a selective antagonist of the NK1R, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems. Activation of the NK1R by its endogenous ligand, substance P, has been implicated in various physiological and pathological processes, including pain, inflammation, anxiety, and depression. By blocking the NK1R, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide inhibits the downstream signaling pathways that are activated by substance P, thereby modulating the physiological and pathological processes associated with NK1R activation.
Biochemical and Physiological Effects:
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects, depending on the disease model and the target tissue. In preclinical studies, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been found to reduce anxiety-like behavior in rodents, as well as to enhance the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs). In addition, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to attenuate the withdrawal symptoms associated with drug dependence. Finally, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been found to reduce pain behavior in animal models of chronic pain, such as the formalin test and the spared nerve injury model.
実験室実験の利点と制限
One of the main advantages of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide for lab experiments is its selectivity for the NK1R, which allows for specific modulation of the downstream signaling pathways that are activated by substance P. In addition, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been extensively characterized in preclinical studies, and its pharmacokinetic and pharmacodynamic properties are well understood. However, one of the main limitations of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the research on N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide. One potential direction is the development of more potent and selective NK1R antagonists, which could have improved efficacy and bioavailability in vivo. Another direction is the investigation of the mechanisms underlying the anxiolytic and antidepressant effects of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide, which could lead to the identification of novel targets for the treatment of anxiety and depression. Finally, the potential therapeutic applications of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide in other diseases, such as inflammation and autoimmune disorders, could be explored in future studies.
合成法
The synthesis of N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide involves several steps, starting with the reaction of 2-chlorothioxanthone with 4-methoxy-3-nitrobenzenesulfonyl chloride to yield the corresponding sulfonyl chloride derivative. This is followed by reduction of the nitro group to an amino group using tin and hydrochloric acid. The resulting amine is then reacted with sodium azide to form the tetrazole ring, and finally, the chloro group is substituted with the sulfonamide group using ammonia and copper sulfate.
科学的研究の応用
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, substance abuse, and pain. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, and has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide has been investigated as a potential treatment for chronic pain, particularly in conditions such as osteoarthritis and neuropathic pain.
特性
製品名 |
N-(7-chloro-9-oxo-9H-thioxanthen-2-yl)-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide |
|---|---|
分子式 |
C21H14ClN5O4S2 |
分子量 |
500 g/mol |
IUPAC名 |
N-(7-chloro-9-oxothioxanthen-2-yl)-4-methoxy-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H14ClN5O4S2/c1-31-18-5-4-14(10-17(18)27-11-23-25-26-27)33(29,30)24-13-3-7-20-16(9-13)21(28)15-8-12(22)2-6-19(15)32-20/h2-11,24H,1H3 |
InChIキー |
KMFUAXNIZJWTHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)Cl)N5C=NN=N5 |
正規SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)SC4=C(C3=O)C=C(C=C4)Cl)N5C=NN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B263075.png)
![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)


![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)



